2-(2,6-Dichloro-3-fluorophenyl)propan-1-ol
Description
2-(2,6-Dichloro-3-fluorophenyl)propan-1-ol is a halogenated aromatic alcohol with a propan-1-ol backbone substituted by a 2,6-dichloro-3-fluorophenyl group. This structure imparts unique physicochemical properties, including moderate polarity due to the hydroxyl group and electron-withdrawing effects from the chlorine and fluorine substituents. The compound’s reactivity and solubility are influenced by the halogen positioning, which may affect its metabolic stability or binding affinity in biological systems.
Properties
Molecular Formula |
C9H9Cl2FO |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
2-(2,6-dichloro-3-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H9Cl2FO/c1-5(4-13)8-6(10)2-3-7(12)9(8)11/h2-3,5,13H,4H2,1H3 |
InChI Key |
YKBZWVISUKMMJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=C(C=CC(=C1Cl)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloro-3-fluorophenyl)propan-1-ol typically involves the reaction of 2,6-dichloro-3-fluorobenzaldehyde with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound. The reaction proceeds through the formation of an intermediate alcohol, which is then subjected to further purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes, with optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichloro-3-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the alcohol group to a hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or nitration of the aromatic ring using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst, concentrated nitric acid at low temperatures.
Major Products Formed
Oxidation: Formation of 2-(2,6-dichloro-3-fluorophenyl)propan-1-one.
Reduction: Formation of 2-(2,6-dichloro-3-fluorophenyl)propane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 2-(2,6-Dichloro-3-fluorophenyl)propan-1-ol exhibit promising anticancer properties. For instance, the compound has been evaluated for its efficacy against various cancer cell lines, demonstrating moderate to potent activity in inhibiting cell growth. The structural modifications of this compound can enhance its activity against specific cancer types, making it a candidate for further development into therapeutic agents .
Inhibitors of Kinase Domains
The compound has been investigated as a potential inhibitor of kinase domains, particularly in the context of resistant mutations in cancer therapies. For example, modifications to the compound have led to the discovery of analogues that show improved efficacy against resistant strains of cancer cells, such as those with mutations in the ROS1 kinase domain . This highlights its potential as a scaffold for designing targeted therapies.
Synthetic Pathways
The synthesis of this compound can be achieved through various chemical pathways involving chlorination and fluorination reactions. The ability to modify the aromatic ring enhances the compound's versatility in synthetic applications. Recent patents have described processes for preparing this compound and its derivatives, emphasizing methods that yield high purity and stability .
Use as a Building Block
This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules used in pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization, leading to a variety of derivatives with tailored biological activities.
Mechanistic Studies
Research involving this compound has provided insights into its mechanism of action at the molecular level. Studies have shown that it interacts with specific biological targets within cells, influencing pathways related to cell proliferation and apoptosis. Understanding these interactions is crucial for optimizing its use as a therapeutic agent .
Toxicology Assessments
Toxicological evaluations are essential for any compound intended for therapeutic use. Preliminary studies indicate that derivatives of this compound exhibit acceptable safety profiles in vitro, but further investigations are required to assess their effects in vivo.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloro-3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of dichloro and fluorine substituents can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(2,6-Dichloro-3-fluorophenyl)propan-1-ol with two closely related analogs based on the provided evidence and structural principles:
Table 1: Structural and Functional Comparison
Key Findings:
Ethanol analogs (e.g., CAS 700-699-9) may exhibit faster systemic clearance due to reduced molecular weight.
Substituent Effects: The 2,6-dichloro-3-fluoro substitution pattern creates significant steric and electronic effects, differentiating it from 2,2-Dimethyl-3-(3-tolyl)propan-1-ol, which has a non-halogenated 3-tolyl group. The latter’s methyl substituents likely enhance volatility, making it suitable for fragrance applications . Halogenation (Cl/F) in the target compound may improve resistance to oxidative degradation compared to non-halogenated analogs.
Regulatory and Safety Profiles: 2,2-Dimethyl-3-(3-tolyl)propan-1-ol has established IFRA safety guidelines for fragrance use, with defined acceptable exposure levels across product categories .
Biological Activity
2-(2,6-Dichloro-3-fluorophenyl)propan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a dichlorofluorophenyl moiety attached to a propanol backbone. This structural configuration is significant for its biological activity, as halogenated compounds often exhibit enhanced interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of pyrrole and benzamide with similar halogen substitutions have shown potent antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Pyrrole Derivative | Staphylococcus aureus | 3.12 |
| Pyrrole Derivative | Escherichia coli | 12.5 |
| Triclosan | Various | 10 |
This suggests that the presence of chlorinated and fluorinated groups can enhance the biological activity of such compounds.
Anticancer Activity
The anticancer potential of halogenated phenolic compounds has also been documented. For example, studies on similar structures have indicated significant anticancer effects on various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been linked to its interactions with cellular signaling pathways .
Case Study: Anticancer Effects
A study investigating the effects of chlorinated phenolic compounds demonstrated that they could inhibit the growth of prostate cancer cells significantly. The underlying mechanism involved the modulation of cell cycle progression and induction of apoptosis .
Synthesis and Pharmacological Applications
The synthesis of this compound can be achieved through several methodologies, including nucleophilic substitution reactions involving appropriate precursors. The pharmacological applications extend beyond antimicrobial and anticancer activities to include potential uses as anti-inflammatory agents and enzyme inhibitors .
Q & A
Q. Methodological Answer :
- Nucleophilic Substitution : React 1,3-dichloro-2-fluorobenzene with a propylene oxide derivative under basic conditions. The steric hindrance from the 2,6-dichloro substituents may require elevated temperatures or microwave-assisted synthesis to improve yield .
- Friedel-Crafts Alkylation : Use a propanol-derived electrophile (e.g., 3-chloropropanol) with a Lewis acid catalyst (AlCl₃ or FeCl₃). However, the electron-withdrawing fluorine at position 3 may reduce aryl reactivity, necessitating stronger acids or longer reaction times .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended due to potential byproducts from incomplete substitution.
How can the structure and purity of this compound be rigorously characterized?
Q. Methodological Answer :
- NMR Analysis :
- X-ray Crystallography : Resolve crystal packing and confirm the spatial arrangement of halogens, as demonstrated for structurally related enones .
- HPLC-MS : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) and detect trace impurities .
How can researchers resolve enantiomers of this compound for chiral studies?
Q. Methodological Answer :
- Chiral Chromatography : Employ a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Retention times can be compared to known standards (e.g., (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, CAS 877397-65-4) .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively esterify one enantiomer. Monitor reaction progress via polarimetry .
- Circular Dichroism (CD) : Confirm enantiomeric excess by analyzing Cotton effects in the UV-Vis range (200–300 nm) .
What computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The electron-deficient aryl ring (due to Cl/F) may favor electrophilic aromatic substitution at position 4 .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions for substitution or oxidation .
- pKa Prediction : Use software like MarvinSketch to estimate hydroxyl acidity (predicted pKa ~12–14), which informs deprotonation strategies for derivatization .
How do steric and electronic effects of the 2,6-dichloro-3-fluorophenyl group influence the compound’s biological interactions?
Q. Methodological Answer :
- Molecular Docking : Model interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. The halogenated aryl group may occupy hydrophobic pockets, while the hydroxyl forms hydrogen bonds .
- In Vitro Assays : Test inhibitory activity against kinases or receptors using fluorescence polarization. Compare results to analogs lacking the fluorine substituent to isolate electronic contributions .
- Lipophilicity (LogP) : Measure via shake-flask method (octanol/water) to assess membrane permeability. High LogP (>3) suggests CNS penetration potential .
How can researchers address contradictions in reported synthetic yields or spectral data for this compound?
Q. Methodological Answer :
- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, catalyst loading) and compare with peer protocols. Discrepancies in NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d6) .
- Isolation of Byproducts : Use preparative TLC to isolate minor components and identify competing pathways (e.g., over-alkylation or dehalogenation) .
- Meta-Analysis : Review CAS entries (e.g., 756520-66-8 vs. 877397-65-4) to confirm stereochemical or regioisomeric differences .
What are the stability considerations for this compound under varying pH and temperature conditions?
Q. Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (expected >150°C due to halogen stability) .
- pH Stability Studies : Store solutions in neutral buffers (pH 7.4) to prevent acid-catalyzed dehydration or base-induced elimination. Monitor via UV-Vis spectroscopy for degradation products .
- Light Exposure Tests : Conduct accelerated photostability studies (ICH Q1B guidelines) to assess aryl-halogen bond cleavage risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
